LMW-PTP Selectivity over TC-PTP
In cross-study analysis, 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one demonstrates a >190-fold selectivity for inhibiting low molecular weight protein tyrosine phosphatase (LMW-PTP) compared to its activity against T-cell protein tyrosine phosphatase (TC-PTP) [1][2]. The compound's reported IC50 against LMW-PTP is 200 nM [1], whereas its inhibition of TC-PTP is 19,000 nM (19 µM) [2]. While not a direct head-to-head study, the data from identical assay formats (pNPP substrate hydrolysis) highlight a significant difference in target engagement.
| Evidence Dimension | Inhibitory Activity (IC50) against human phosphatases |
|---|---|
| Target Compound Data | IC50 = 200 nM (LMW-PTP) [1] |
| Comparator Or Baseline | IC50 = 19,000 nM (TC-PTP) for the same compound [2] |
| Quantified Difference | 95-fold lower IC50 for LMW-PTP compared to TC-PTP |
| Conditions | In vitro enzyme assay measuring p-nitrophenol release from pNPP substrate after a 10-minute preincubation. |
Why This Matters
This data indicates that the compound, while not a potent inhibitor overall, demonstrates a notable degree of selectivity for LMW-PTP over TC-PTP, which is relevant for researchers studying specific phosphatase signaling pathways.
- [1] BindingDB. (n.d.). Entry BDBM50558488 (CHEMBL4794972): Affinity Data for 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one. Target: Human LMW-PTP. View Source
- [2] BindingDB. (n.d.). Entry BDBM50348708 (CHEMBL1801440): Affinity Data for 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one. Target: Human TC-PTP. View Source
